molecular formula C25H26N2O3S B11013725 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide

Cat. No.: B11013725
M. Wt: 434.6 g/mol
InChI Key: OOFRZEQVLMDJFL-UHFFFAOYSA-N
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Description

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core with a carboxamide group and a sulfonyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and the piperidine derivative. The key steps include:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Preparation of the Piperidine Derivative: The piperidine derivative can be synthesized through the hydrogenation of pyridine or by other methods such as cyclization reactions.

    Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Amidation: Finally, the sulfonylated piperidine is coupled with the biphenyl core through an amidation reaction using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The biphenyl core makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may interact with neurotransmitter receptors, while the biphenyl core can facilitate binding to hydrophobic pockets in proteins. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide is unique due to its combination of a biphenyl core and a sulfonyl-substituted piperidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c1-19-6-5-17-27(18-19)31(29,30)24-15-13-23(14-16-24)26-25(28)22-11-9-21(10-12-22)20-7-3-2-4-8-20/h2-4,7-16,19H,5-6,17-18H2,1H3,(H,26,28)

InChI Key

OOFRZEQVLMDJFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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